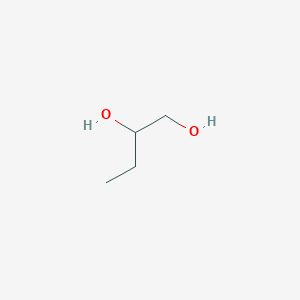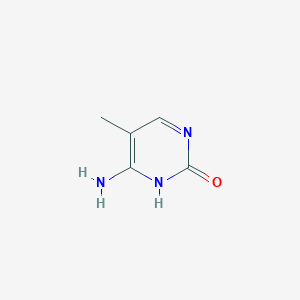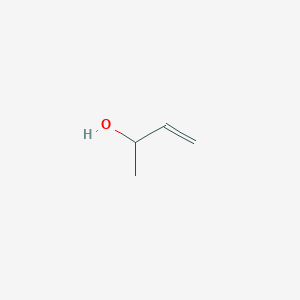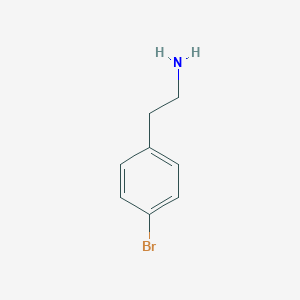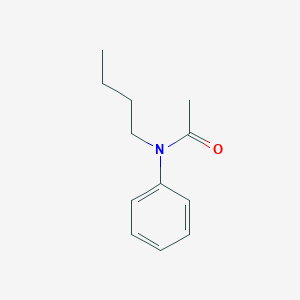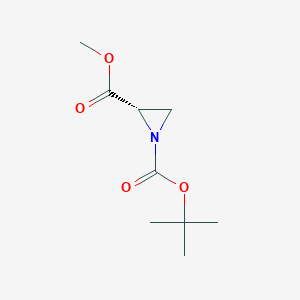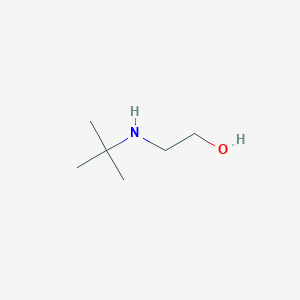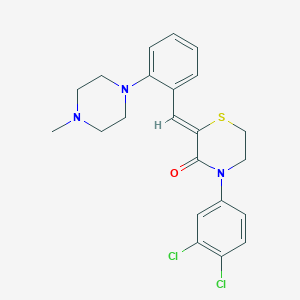
4-Tert-butylcyclohexanol
Übersicht
Beschreibung
4-Tert-butylcyclohexanol is a laboratory chemical that is also used in food, drugs, pesticides, or biocidal products . It can be synthesized by carrying out a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride .
Synthesis Analysis
The synthesis of 4-Tert-butylcyclohexanol involves a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride. This reaction is followed by catalytic hydrogenation with Rays Nickel W7, resulting in two kinds of geometric structures, with the trans structure accounting for more than 70% .Molecular Structure Analysis
The molecular formula of 4-Tert-butylcyclohexanol is C10H20O . The compound has a molecular weight of 156.26 g/mol . It is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Tert-butylcyclohexanol can undergo several reactions. For instance, it can be reduced using sodium borohydride (NaBH4) . It can also be oxidized to form 4-tert-butylcyclohexanone .Physical And Chemical Properties Analysis
4-Tert-butylcyclohexanol has a molecular weight of 156.26 g/mol . It exhibits excellent solubility in various solvents and has low toxicity levels .Wissenschaftliche Forschungsanwendungen
Synthesis of Vanadium Oxide Cluster Complexes
4-tert-Butylcyclohexanol is utilized as a reactant in the synthesis of complex vanadium oxide clusters. Specifically, it can be used to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex by reacting with [V8O20(C18H24N2)4] .
Chemical Synthesis Building Block
This compound serves as a versatile building block in chemical synthesis. It is used as a starting material for synthesizing various chemicals, including plasticizers, which increase the plasticity or fluidity of materials; antioxidants, which prevent oxidation and extend the shelf life of products; and UV stabilizers that protect substances from degradation due to ultraviolet light exposure .
Epoxy Resins and Curing Agents Production
Although not directly mentioned for 4-tert-Butylcyclohexanol, related compounds like 4-tert-Butylphenol are majorly used in producing epoxy resins and curing agents. It’s plausible that 4-tert-Butylcyclohexanol may also find similar applications given its chemical properties .
Phenolic Resins Production
Similarly, related compounds are used in phenolic resins production, suggesting potential use for 4-tert-Butylcyclohexanol in this field as well .
Reduction Experiments in Organic Chemistry
In educational settings, related compounds like 4-tert-butylcyclohexanone are used to demonstrate reduction reactions to produce cis–trans isomers. This indicates that 4-tert-Butylcyclohexanol could be used in intermediate organic chemistry experiments and research .
Wirkmechanismus
Target of Action
4-tert-Butylcyclohexanol, also known as 4-Tert-butylcyclohexanol, is primarily used as a reactant in the synthesis of various organic compounds Instead, it is used in chemical reactions to produce other compounds .
Mode of Action
The mode of action of 4-tert-Butylcyclohexanol is based on its chemical structure and reactivity. It can participate in various chemical reactions, such as reduction and oxidation , depending on the conditions and the presence of other reactants. The outcome of these reactions depends on the specific conditions and the other reactants involved .
Biochemical Pathways
It can be used to synthesize other compounds that may have biological activity and could potentially influence biochemical pathways .
Result of Action
The primary result of the action of 4-tert-Butylcyclohexanol is the formation of new compounds through chemical reactions . For example, it can be used to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans -4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.005 [mmHg] | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-tert-Butylcyclohexanol | |
CAS RN |
98-52-2, 937-05-3, 21862-63-5 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-tert-butylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-tert-butylcyclohexanol?
A1: The molecular formula of 4-tert-butylcyclohexanol is C10H20O, and its molecular weight is 156.27 g/mol.
Q2: How can I synthesize 4-tert-butylcyclohexanol in the laboratory?
A2: Several methods exist for synthesizing 4-tert-butylcyclohexanol:
- Catalytic Hydrogenation: 4-Tert-butylphenol can be hydrogenated over rhodium catalysts to yield cis- and trans-4-tert-butylcyclohexanol. The selectivity towards the cis isomer can be enhanced by using carbon dioxide as a solvent [].
- Meerwein-Ponndorf-Verley (MPV) Reduction: 4-Tert-butylcyclohexanone can be selectively reduced to cis-4-tert-butylcyclohexanol using zeolite BEA as a catalyst in the MPV reduction. This method offers high stereoselectivity and the catalyst can be regenerated [, ]. Other catalysts like magnesium-aluminium oxide obtained from layered double hydroxides [], and titanosilicate ETS-10 [] have also shown promising results.
- Sodium Borohydride Reduction: While less selective, NaBH4 can reduce 4-tert-butylcyclohexanone to a mixture of cis- and trans-4-tert-butylcyclohexanol. The stereoselectivity can be influenced by using different micellar systems [].
Q3: Can I differentiate between cis- and trans-4-tert-butylcyclohexanol using spectroscopic techniques?
A3: Yes, both isomers can be distinguished using NMR spectroscopy. The 1H NMR spectrum of cis-4-tert-butylcyclohexanol shows a characteristic coupling constant (3JCH) of 7.1 Hz for the coupling between the C-1 carbon and the equatorial hydrogen on C-3. In contrast, the trans isomer exhibits a 3JCH value of 10.4 Hz for the same coupling, reflecting the different dihedral angles between these atoms in the two isomers [].
Q4: Is there a way to synthesize 4-tert-butylcyclohexanol without using organic solvents?
A4: Yes, 4-tert-butylcyclohexanone can be oxidized to 4-tert-butylcyclohexanol using aqueous hydrogen peroxide as the oxidizing agent, sodium tungstate as a catalyst, and a phase-transfer catalyst. This method eliminates the need for organic solvents and offers a safe and cost-effective route to the desired product [].
Q5: Why is the stereochemistry of 4-tert-butylcyclohexanol important?
A5: The bulky tert-butyl group on the cyclohexane ring significantly influences the molecule's stereochemistry. It prefers to occupy the equatorial position, locking the ring conformation. This conformational rigidity makes 4-tert-butylcyclohexanol a valuable model compound for studying stereoselective reactions and exploring the factors governing axial vs. equatorial attack in cyclohexane derivatives.
Q6: How does the stereochemistry of 4-tert-butylcyclohexanol affect its reactivity?
A6: The cis and trans isomers of 4-tert-butylcyclohexanol exhibit different reactivities due to the different orientations of their hydroxyl groups. For instance, in oxidation reactions using various oxidizing agents, the cis isomer, where the hydroxyl group is axial, often undergoes oxidation more readily than the trans isomer, where the hydroxyl group is equatorial []. This difference in reactivity stems from the steric hindrance experienced by the oxidizing agent in approaching the equatorial hydroxyl group in the trans isomer.
Q7: Is there a way to selectively synthesize the cis or trans isomer of 4-tert-butylcyclohexanol?
A7: Yes, as mentioned earlier, specific synthetic strategies like the use of zeolite BEA in the MPV reduction of 4-tert-butylcyclohexanone favor the formation of the cis isomer [, ]. Additionally, carefully controlling the reaction conditions during the catalytic hydrogenation of 4-tert-butylphenol, such as using carbon dioxide as a solvent, can also lead to preferential formation of the cis isomer []. Conversely, certain biocatalytic approaches using carbonyl reductases (CREDs) can be employed to selectively produce either the cis or trans isomer of 4-tert-butylcyclohexanol by choosing appropriate enzyme systems [].
Q8: How does the presence of the tert-butyl group influence the conformational equilibrium of cyclohexanediols?
A8: Studies comparing cis-cyclohexane-1,3-diol with cis- and trans-4-tert-butylcyclohexanol reveal that the tert-butyl group significantly affects the conformational equilibrium of the diol []. The presence of the bulky group in the 4-position shifts the equilibrium towards the diequatorial conformation, even in solvents that typically favor intramolecular hydrogen bonding. This observation highlights the dominant role steric factors play in determining the conformational preferences of substituted cyclohexane derivatives.
Q9: What are the potential applications of 4-tert-butylcyclohexanol?
A9: While 4-tert-butylcyclohexanol itself might not have direct commercial applications, its derivatives, particularly its esters like cis-4-tert-butylcyclohexyl acetate, are important fragrance ingredients widely used in the perfume industry []. The distinct odor profiles of the cis and trans isomers further highlight the importance of stereoselective synthesis in this context.
Q10: Are there any environmental concerns associated with 4-tert-butylcyclohexanol?
A10: 4-Tert-butylcyclohexanol has been identified as a component of emissions during cured-in-place-pipe (CIPP) installations, which are commonly used for sewer and stormwater pipe rehabilitation []. This finding underscores the need to carefully assess and manage potential environmental impacts associated with the use and disposal of 4-tert-butylcyclohexanol and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



